2-Bromo-1-(3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone
Description
Properties
IUPAC Name |
2-bromo-1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClF3NO/c15-6-12(21)8-2-1-3-9(4-8)13-11(16)5-10(7-20-13)14(17,18)19/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRMYSURJDHPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CBr)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, have been used in the agrochemical and pharmaceutical industries. They are thought to interact with various biological targets, but the specific targets for this compound need further investigation.
Mode of Action
Trifluoromethylpyridines, a related group of compounds, are believed to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety
Biological Activity
2-Bromo-1-(3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone is a complex organic compound notable for its diverse biological activities. This compound, characterized by its unique structural features including a bromine atom, a chlorine atom, and a trifluoromethyl group, has garnered interest in both agrochemical and pharmaceutical applications. This article will delve into the biological activity of this compound, supported by data tables and research findings.
- Molecular Formula : C14H8BrClF3NO
- Molecular Weight : 378.57 g/mol
- Structural Features : The presence of halogen atoms (bromine and chlorine) and a trifluoromethyl group contributes to its reactivity and biological properties.
Biological Activity Overview
The biological activities of 2-Bromo-1-(3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone are primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest potential therapeutic effects as well as toxicity profiles.
The compound's mechanism of action may involve:
- Nucleophilic Substitution Reactions : The bromine atom can participate in nucleophilic substitution, allowing interactions with biological macromolecules.
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic processes.
Antimicrobial Activity
A study focusing on derivatives of trifluoromethylpyridines indicated that compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. For instance, derivatives similar to 2-Bromo-1-(3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone were tested against various Gram-positive and Gram-negative bacteria, demonstrating promising results against pathogens like Chlamydia .
Anticancer Potential
Research has indicated that several compounds with similar structural features possess anticancer activity. A notable example includes:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Bromo-N-(pyridin-2-yl)-N'-(trifluoromethyl)acetamide | Contains trifluoromethyl and pyridine | Antimicrobial |
| 3-Chloro-N-(trifluoromethyl)benzamide | Contains trifluoromethyl group | Anticancer |
| 4-Bromo-N,N-dimethylpyridine | Similar halogenated structure | Neuroactive |
These findings highlight the unique halogenation pattern of 2-Bromo-1-(3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone as a determinant of its biological activity .
Toxicity Profile
The toxicity of 2-Bromo-1-(3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone has been assessed through various assays. Studies showed that while some derivatives exhibited antimicrobial activity, they also displayed varying degrees of cytotoxicity towards human cells. This duality emphasizes the need for careful evaluation during drug development .
Scientific Research Applications
Agrochemical Industry
Trifluoromethylpyridines (TFMP) and their derivatives are widely utilized in the agrochemical sector. The compound 2-Bromo-1-(3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone has been identified as a promising candidate for developing new pesticides due to its efficacy against various pests. Research indicates that over 20 TFMP-containing agrochemicals have received ISO common names, demonstrating their commercial viability.
Pharmaceutical Applications
The compound shows potential in drug development, particularly in targeting specific enzymes or receptors involved in metabolic pathways. Preliminary studies suggest that similar compounds may exhibit therapeutic effects or toxicity profiles that could be beneficial in treating diseases.
Case Study 1: Development of New Agrochemicals
A study focused on the synthesis of novel TFMP derivatives demonstrated that compounds similar to 2-Bromo-1-(3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone exhibited enhanced insecticidal properties against common agricultural pests. The research indicated that these derivatives could significantly reduce crop losses due to pest infestations.
Case Study 2: Pharmaceutical Screening
In a screening program for potential drug candidates targeting metabolic enzymes, researchers found that derivatives of 2-Bromo-1-(3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone exhibited promising binding affinities. These findings suggest that further development could lead to effective therapeutic agents for metabolic disorders.
Comparison with Similar Compounds
2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone
Molecular Formula : C₉H₆BrF₃O
Molecular Weight : 267.04 g/mol
Key Differences :
- Substituent: A para-trifluoromethylphenyl group replaces the pyridine-containing phenyl ring.
- However, the -CF₃ group still stabilizes the ketone electrophile.
- Applications: Used in synthesizing imidazo[2,1-b][1,3,4]thiadiazole derivatives via cyclization reactions with amines .
Inference : The target compound’s pyridine moiety may confer higher solubility in polar solvents and distinct reactivity in metal-catalyzed reactions compared to this analog.
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
Molecular Formula : C₁₀H₁₀BrO₃
Molecular Weight : 257.09 g/mol
Key Differences :
- Substituents: Methoxy (-OCH₃) groups at the 3- and 4-positions of the phenyl ring.
- Electronic Effects: Methoxy groups are electron-donating, reducing the electrophilicity of the ketone compared to the target compound’s electron-withdrawing -Cl and -CF₃.
- Reactivity: Slower reaction rates in nucleophilic substitutions but improved stability under acidic conditions .
Inference : The target compound’s higher electrophilicity makes it more reactive in acylations or condensations.
2-Bromo-1-(5-bromo-2,4-dihydroxyphenyl)ethanone
Molecular Formula : C₈H₆Br₂O₃
Molecular Weight : 309.94 g/mol
Key Differences :
- Substituents: Two bromine atoms and two hydroxyl (-OH) groups on the phenyl ring.
- Physical Properties: Hydroxyl groups enable hydrogen bonding, increasing melting points (e.g., 103–104°C for related dibromo derivatives) and solubility in polar solvents.
- Synthesis: Prepared via bromination of hydroxyacetophenones using CuBr₂ .
Inference : While the target compound lacks hydroxyl groups, its pyridine nitrogen may participate in weaker hydrogen bonding. The higher molecular weight (378.58 vs. 309.94) suggests greater lipophilicity.
Data Table: Structural and Functional Comparison
Preparation Methods
Key Synthetic Approaches
Generally, the synthesis involves a multi-step process that includes halogenating the pyridine ring and then coupling it with a brominated phenyl ethanone intermediate.
2.1. Chlorination and Trifluoromethylation
Introducing chlorine (Cl) and trifluoromethyl (\$$CF3\$$) groups to the pyridine ring under controlled conditions is crucial. For chlorination, phosphoryl chloride (\$$POCl3\$$) can be used, while trifluoromethyl iodide (\$$CF_3I\$$) can introduce the trifluoromethyl group.
2.2. Bromination
Brominating the ethanone moiety can be achieved using N-bromosuccinimide (NBS) in anhydrous dichloromethane (DCM) at 0–5°C to prevent over-bromination.
2.3. Coupling Reactions
To link the pyridine and phenyl groups, Suzuki-Miyaura cross-coupling or Ullmann-type reactions can be employed. Optimizing the catalyst (e.g., \$$Pd(PPh3)4\$$) and solvent (e.g., DMF) is essential to enhance regioselectivity. Lower temperatures (below 50°C) during coupling can reduce side reactions, while using an excess of brominating agents (more than 1.2 equivalents) can improve conversion, but requires careful quenching.
Synthesis of Trifluoromethylpyridine (TFMP) Derivatives
There are three main methods for preparing trifluoromethyl-pyridine (TFMP) derivatives:
- Chlorine/fluorine exchange using trichloromethylpyridine
- Construction of a pyridine ring from a trifluoromethyl-containing building block
- Direct introduction of a trifluoromethyl group using a trifluoromethyl active species such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines
The first two methods are the most commonly used.
3.1. Chlorine/fluorine exchange using trichloromethylpyridine
Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used as a chemical intermediate.
Reaction Conditions and Yield Considerations
4.1. Impact of Reaction Conditions on Yield
Optimal conditions, such as lower temperatures during coupling, help minimize side reactions and improve the yield of the desired product.
4.2. Use of Brominating Agents
Excess brominating agents can enhance conversion rates but require careful monitoring and quenching to avoid unwanted side products.
Methods for Synthesis
One method involves treating a compound with triethylamine in dichloromethane, followed by acetic acid, also in dichloromethane. Additionally, a compound of formula (I-C) can be isolated by treating the corresponding reaction mass with an alkyl acetate, such as isopropyl acetate, to obtain a solid which is then filtered.
Example Synthesis of a Related Compound
The following table outlines the synthesis of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine, which shares structural similarities with the target compound:
| Yield | Reaction Conditions | Operation in Experiment |
|---|---|---|
| A solution of 2-amino-3-bromo-5-trifluoromethylpyridine (15 g) in dioxane/water/12N HCl (75 mL:75 mL:15.5 mL) at 0°C, add a solution of sodium nitrite (10.54 g). The mixture was stirred for 3 h at r.t. The mixture was poured into an ice bath and then neutralized with 10 N NaOH. The resulting solid was filtered and azeotroped with toluene. The resulting solid and POCl3 (14.5 mL) was heated at 80°C for 3 h. The mixture was cooled to r.t., poured into an ice bath and then neutralized, first by the addition of 3 N NaOH followed by the addition of saturated sodium carbonate. The resulting mixture was extracted with \$$CH2Cl2\$$ and the combined organics were washed with brine, dried and concentrated. The title compound was obtained as a volatile liquid that was used without further purification in the next reaction. | ||
| 79% | A mixture of 3-bromo-5-(trifluoromethyl)pyridin-2-ol (37.75g, 0.16 mol) and phosphorus(lll) oxychloride (\$$POCI3\$$; 75 mL) is stirred at 100°C for 5 hours. After cooling to room temperature, the mixture is poured into ice-water and extracted with \$$CH2CI2\$$ twice. The combined organic layer is washed with \$$NaHCO3\$$ aq., brine, dried over \$$MgSO4\$$, filtered, and concentrated in vacuo. The crude mixture is purified by flash column chromatography to give 3-bromo-2-chloro-5-trifluoromethylpyridine as a white solid. 1H-NMR (400MHz, \$$CDCI3\$$), delta (ppm): 8.17 (m, 1H), 8.62 (d, 1 H). |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Bromo-1-(3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step processes starting with halogenation of the pyridine ring, followed by coupling with a brominated phenyl ethanone intermediate. Key steps include:
- Chlorination and trifluoromethylation : Introduce Cl and CF₃ groups to the pyridine ring under controlled conditions (e.g., using POCl₃ for chlorination and CF₃I for trifluoromethylation) .
- Bromination : Brominate the ethanone moiety using N-bromosuccinimide (NBS) in anhydrous DCM at 0–5°C to avoid over-bromination .
- Coupling : Suzuki-Miyaura cross-coupling or Ullmann-type reactions may link the pyridine and phenyl groups. Optimize catalyst (e.g., Pd(PPh₃)₄) and solvent (e.g., DMF) to enhance regioselectivity .
- Yield Considerations : Lower temperatures (<50°C) during coupling reduce side reactions, while excess brominating agents (>1.2 eq) improve conversion but require careful quenching.
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of substituents (e.g., pyridine C-H coupling patterns and aromatic proton splitting) .
- Mass Spectrometry (HRMS) : Validate molecular weight (exact mass ~407.9 Da) and detect halogen isotopic patterns (Br/Cl) .
- XRD Crystallography : Resolve crystal packing and confirm stereochemistry, particularly for chiral intermediates .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the bromo-ketone moiety .
- Moisture Sensitivity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the trifluoromethyl group .
- Thermal Stability : Decomposition occurs above 150°C; DSC/TGA analysis recommends handling below 100°C .
Advanced Research Questions
Q. What mechanistic insights explain unexpected byproducts during its synthesis?
- Methodological Answer : Common byproducts arise from:
- Over-bromination : Excess NBS or prolonged reaction times lead to di-brominated ethanone derivatives. Monitor reaction progress via TLC (hexane:EtOAc 7:3) .
- Pyridine Ring Opening : Harsh acidic conditions (e.g., HCl in refluxing ethanol) degrade the pyridine ring. Substitute with milder acids (e.g., acetic acid) .
- Cross-Coupling Failures : Pd catalyst poisoning by Br⁻ ions can occur; pre-treat substrates with Ag₂O to scavenge halides .
Q. How can computational modeling predict reactivity or toxicity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., bromo-ketone reactivity) .
- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP (~3.2) and hepatotoxicity risks. ML-based toxicity models (e.g., EPA TEST) indicate moderate aquatic toxicity (LC50 ~10 mg/L for fish) .
- Docking Studies : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to rationalize metabolic pathways .
Q. How should researchers resolve contradictions in reported spectral data (e.g., NMR shifts)?
- Methodological Answer :
- Solvent and Referencing : Confirm solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and internal standards (TMS vs. residual solvent peaks) .
- Isotopic Purity : Ensure halogenated analogs (e.g., ³⁵Cl vs. ³⁷Cl) are accounted for in mass spectra .
- Collaborative Validation : Cross-reference with databases (e.g., NIST Chemistry WebBook) or replicate published procedures .
Q. What strategies optimize its use as a building block in heterocyclic chemistry?
- Methodological Answer :
- Nucleophilic Substitution : React the bromo-ketone with amines (e.g., piperazine) to form α-amino ketones. Use DIPEA as a base to minimize elimination .
- Cyclization Reactions : Employ microwave-assisted conditions (120°C, 30 min) with CuI catalysis to synthesize pyridine-fused imidazoles .
- Protection/Deprotection : Shield reactive ketones with acetals (e.g., ethylene glycol) during subsequent functionalization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
